molecular formula C16H15BrClNO4S B2542633 1-(5-bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine CAS No. 1798618-64-0

1-(5-bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine

Cat. No.: B2542633
CAS No.: 1798618-64-0
M. Wt: 432.71
InChI Key: SODIIJQRVAOVNQ-UHFFFAOYSA-N
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Description

1-(5-bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is a pyrrolidine-based heterocyclic compound featuring dual sulfonyl and benzoyl functionalities. Its structure comprises a pyrrolidine core substituted with a 5-bromo-2-chlorobenzoyl group at position 1 and a furan-2-ylmethanesulfonyl group at position 2. The bromo and chloro substituents on the benzoyl moiety enhance electron-withdrawing properties, while the furan ring contributes π-electron-rich characteristics.

Synthetic approaches for analogous compounds (e.g., sulfonated pyrrolidines) involve condensation reactions, sulfonylation, and cyclization steps. For instance, and describe methods for synthesizing furan- and pyrazole-containing derivatives using reagents like hydrazines, semicarbazides, and sulfonyl chlorides under reflux conditions . Structural confirmation typically employs IR and ¹H-NMR spectroscopy, as noted in .

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO4S/c17-11-3-4-15(18)14(8-11)16(20)19-6-5-13(9-19)24(21,22)10-12-2-1-7-23-12/h1-4,7-8,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODIIJQRVAOVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Products include furanones and other oxygenated derivatives.

    Reduction: Products include alcohols and reduced benzoyl derivatives.

    Substitution: Products vary depending on the nucleophile used, resulting in substituted benzoyl derivatives.

Scientific Research Applications

1-(5-Bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Features

  • The furan-2-ylmethanesulfonyl group adds steric bulk and π-electron density.
  • BI83589 : Replacing the benzoyl group with a 5-bromothiophene sulfonyl group introduces sulfur atoms, which may improve lipophilicity and metal-binding capacity. The thiophene’s aromaticity differs from benzoyl, altering electronic conjugation.
  • Methoxy-Substituted Analogue : The methoxy group is electron-donating, reducing electrophilicity compared to the target’s chloro and bromo substituents. This compound lacks the furan moiety, simplifying its reactivity profile.

Physicochemical Properties

  • Molecular Weight : The target compound (476.73 g/mol) is heavier than BI83589 (440.35 g/mol) and the methoxy analogue (320.20 g/mol), reflecting its complex substitution pattern.
  • Solubility: The methoxy group in the analogue may improve aqueous solubility compared to the hydrophobic bromo/chloro groups in the target. BI83589’s thiophene could enhance solubility in non-polar solvents .

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